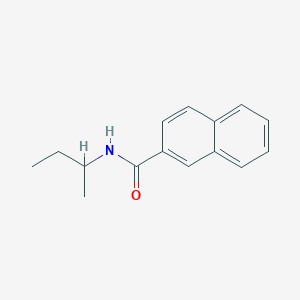

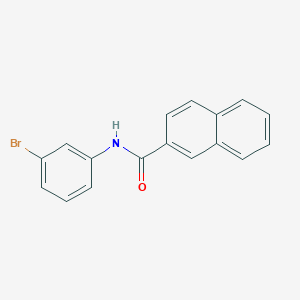

![molecular formula C14H17N3O3 B500257 N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide CAS No. 890603-94-8](/img/structure/B500257.png)

N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-(4-(2-hydroxy-3-(1H-pyrazol-1-yl)propoxy)phenyl)acetamide and is classified as an organic compound.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Pyrazole-bearing compounds have been noted for their antimicrobial and antifungal properties. This could suggest potential research applications in developing new treatments for infections caused by microbes and fungi .

Antitubercular Activity

Similar compounds have shown potent activity against Mycobacterium tuberculosis, indicating that research into the antitubercular potential of this compound could be fruitful .

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazole derivatives suggest that they could be used in research aimed at treating various inflammatory conditions .

Antitumor Activity

Some pyrazole compounds have been associated with antitumor activities, which could make them candidates for cancer research and the development of new cancer therapies .

Gastric Secretion Stimulatory Effects

Research into the effects of pyrazole derivatives on gastric secretion could lead to new treatments for digestive disorders .

Antidepressant Effects

The potential antidepressant effects of these compounds could open up avenues for research into new treatments for depression and other mood disorders .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . They have been found to interact with various targets, including Mycobacterium tuberculosis strain , Leishmania aethiopica clinical isolate, and Plasmodium berghei .

Mode of Action

For instance, some pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a certain compound .

Biochemical Pathways

For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways of these organisms .

Result of Action

For instance, some pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities .

Propriétés

IUPAC Name |

N-[4-(2-hydroxy-3-pyrazol-1-ylpropoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-11(18)16-12-3-5-14(6-4-12)20-10-13(19)9-17-8-2-7-15-17/h2-8,13,19H,9-10H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFIQKQJUANTDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC(CN2C=CC=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333226 |

Source

|

| Record name | N-[4-(2-hydroxy-3-pyrazol-1-ylpropoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642000 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide | |

CAS RN |

890603-94-8 |

Source

|

| Record name | N-[4-(2-hydroxy-3-pyrazol-1-ylpropoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

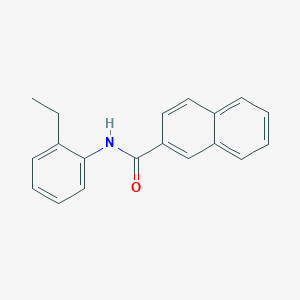

![Ethyl 4,5-dimethyl-2-[(morpholinocarbothioyl)amino]-3-thiophenecarboxylate](/img/structure/B500175.png)

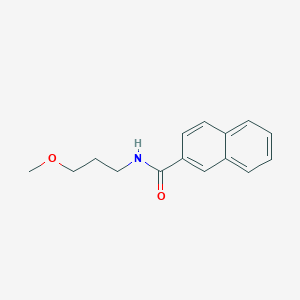

![2-{[(4-Iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B500180.png)

![N-[4-(diethylamino)phenyl]-2-(2-thienyl)acetamide](/img/structure/B500187.png)